Budiodarone tartrate
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Overview
Description
Budiodarone tartrate is an Antiarrhythmic drug.
Scientific Research Applications
1. Application in Atrial Fibrillation Management
Budiodarone tartrate, a chemical analogue of amiodarone, demonstrates significant efficacy in managing paroxysmal atrial fibrillation. In clinical studies, patients with paroxysmal atrial fibrillation showed a notable reduction in atrial tachycardia/atrial fibrillation burden when treated with budiodarone. The drug's dose-response was statistically significant, indicating its potential as a promising antiarrhythmic agent (Ezekowitz et al., 2012).
2. Electrophysiological Similarity to Amiodarone
Budiodarone shares similar electrophysiological properties with amiodarone, albeit with a shorter half-life. This similarity suggests its potential application in conditions where amiodarone is effective, but with potentially different pharmacokinetics and pharmacodynamics (Arya et al., 2008).
3. Molecular Docking Analysis for Atrial Fibrillation Inhibitors
In the field of drug discovery, molecular docking analysis has identified budiodarone as a potential inhibitor of atrial fibrillation. This process involves protein-ligand interaction analysis, suggesting its utility in designing new medications for atrial fibrillation (Dev, 2005).
4. Potential in New Pharmacological Investigations
Budiodarone is under investigation as a novel compound in the ongoing research for new antiarrhythmic drugs. Its development aligns with the aim of finding drugs with fewer side effects compared to current treatments (Capucci et al., 2018).
properties
CAS RN |
478941-93-4 |
---|---|
Product Name |
Budiodarone tartrate |
Molecular Formula |
C31H37I2NO11 |
Molecular Weight |
853.4 g/mol |
IUPAC Name |
[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C27H31I2NO5.C4H6O6/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1 |
InChI Key |
CAMFTHAPYYLIIG-YRSVLNEHSA-N |
Isomeric SMILES |
CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ATI 2042 ATI-2042 ATI2042 celivarone SSR149744C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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